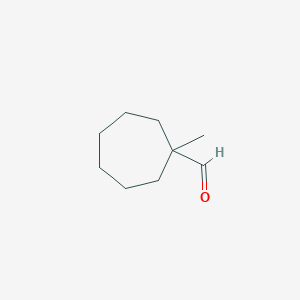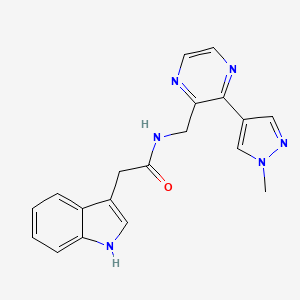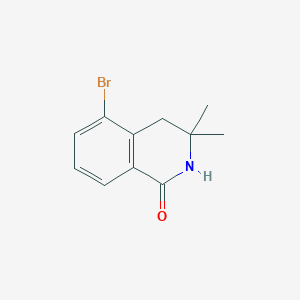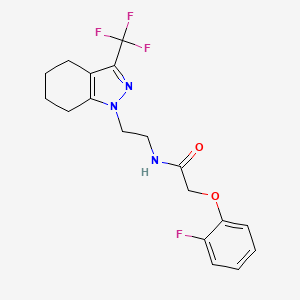
2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide" is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry or agriculture. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the use of starting materials such as fluoro-aniline or chloro-aniline, which are reacted with other chemical reagents to form the desired acetamide compounds. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . This suggests that similar methods could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as NMR, IR, mass spectrometry, and sometimes X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods, providing detailed information about the arrangement of atoms in the molecule . These techniques would likely be applicable in analyzing the molecular structure of "2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary depending on their specific functional groups. The provided papers do not detail specific reactions for the compound , but they do mention the synthesis and characterization of related compounds, which often involve reactions with reagents like POCl3 or methanolysis in the presence of Lewis bases . These reactions are crucial for introducing or modifying functional groups within the acetamide framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The herbicidal activity of some acetamide derivatives against dicotyledonous weeds has been evaluated, indicating that the substitution pattern on the acetamide core can significantly affect biological activity . Similarly, the thrombin inhibitory activity of 2-(2-Chloro-6-fluorophenyl)acetamides suggests that small changes in the molecular structure can lead to significant differences in biological potency . These findings underscore the importance of detailed property analysis for understanding the potential applications of "2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide".
Scientific Research Applications
Comparison of Photoreactions
One study explores the photoreactions of flutamide, a compound with a similar trifluoromethylphenyl component, in different solvents, highlighting how light exposure can induce chemical transformations, which might be relevant for understanding similar reactions in related compounds (Watanabe et al., 2015).
Synthesis and Herbicidal Activity
Another study focuses on the synthesis and evaluation of novel derivatives for herbicidal activity, demonstrating the potential agricultural applications of chemically engineered compounds with specific functionalities (Wu et al., 2011).
Antimicrobial Evaluation
Research on the synthesis and characterization of novel imines and thiazolidinones from compounds bearing phenoxy and acetamide groups suggests potential antimicrobial applications. This could imply similar research avenues for the compound (Fuloria et al., 2009).
Chemoselective Acetylation
A study involving chemoselective acetylation of 2-aminophenol for the synthesis of antimalarial drugs intermediates showcases the application of acetamide derivatives in medicinal chemistry (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O2/c19-13-6-2-4-8-15(13)27-11-16(26)23-9-10-25-14-7-3-1-5-12(14)17(24-25)18(20,21)22/h2,4,6,8H,1,3,5,7,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSOHEHKAHIDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


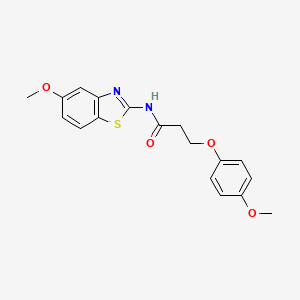
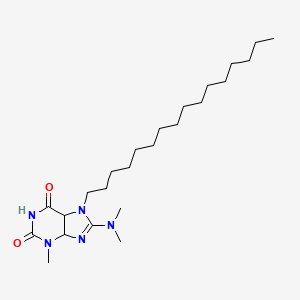
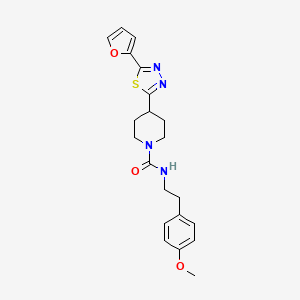
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)
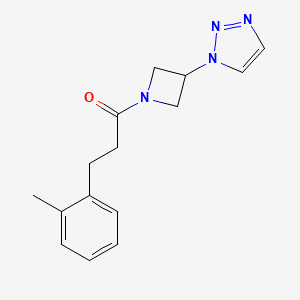
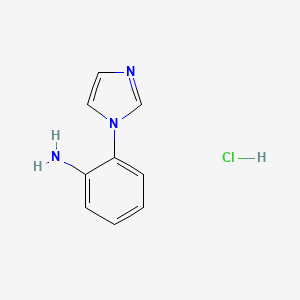
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)
